2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide

Catalog No.
S8063235
CAS No.
M.F
C17H21NO2S
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamid...

Product Name

2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide

IUPAC Name

2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H21NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-15(4)16-8-6-5-7-9-16/h5-11,15,18H,1-4H3

InChI Key

NNZNKMDWSKHSEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C

2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound characterized by its molecular formula C17H21NO2S\text{C}_{17}\text{H}_{21}\text{NO}_2\text{S} and a molecular weight of 303.42 g/mol. This compound features a sulfonamide group attached to a benzene ring that is further substituted with three methyl groups and a phenylethyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

, primarily due to the reactivity of the sulfonamide group and the aromatic system. Key reactions include:

  • Oxidation: Sulfonamide can be oxidized to form sulfone derivatives.
  • Reduction: The compound can be reduced to yield amine derivatives.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Research indicates that 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide exhibits potential biological activities, particularly:

  • Antimicrobial Properties: The compound has been investigated for its effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest that it may influence cancer cell growth and proliferation through specific molecular interactions.

The mechanism of action is believed to involve the formation of hydrogen bonds with biological molecules, which can modulate biochemical pathways and affect cellular functions.

The synthesis of 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:

  • Starting Materials: The reaction begins with 2,4,6-trimethylbenzenesulfonyl chloride and 1-phenylethylamine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature. A base like triethylamine is added to neutralize the hydrochloric acid produced during the reaction.
  • Purification: After completion, the product is purified using recrystallization or chromatography techniques to achieve desired purity levels .

2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide has diverse applications across various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic compounds.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating sulfonamide-based pharmaceuticals.
  • Specialty Chemicals Production: The compound is utilized in manufacturing specialty chemicals and materials.

Studies on the interactions of 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide with biological targets have shown that:

  • The sulfonamide group can mimic natural substrates, inhibiting enzyme activity by blocking active sites.
  • The hydrophobic phenylethyl group allows for interaction with hydrophobic pockets in proteins, influencing their activity and stability.

These interactions are critical for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2,4,6-TrimethylbenzenesulfonamideLacks phenylethyl group; only three methyl groupsLess hydrophobic than the target compound
N-(1-Phenylethyl)benzenesulfonamideLacks methyl substitutions; simpler structureAffects steric properties significantly
2,4,6-Trimethyl-N-(2-phenylethyl)benzenesulfonamideDifferent position for phenylethyl groupAlters interaction dynamics with biological targets

Uniqueness

The uniqueness of 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide lies in its combination of three methyl groups and a phenylethyl substituent. This specific arrangement provides a distinct balance of hydrophobicity and steric hindrance that enhances its reactivity and interaction capabilities compared to similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.12930009 g/mol

Monoisotopic Mass

303.12930009 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

Explore Compound Types